Cas no 118988-89-9 (1-(3-Chloro-2-methylphenyl)propan-1-one)

1-(3-Chloro-2-methylphenyl)propan-1-one is a chlorinated aromatic ketone with a molecular formula of C₁₀H₁₁ClO. This compound serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure, featuring a chloro and methyl substituent on the phenyl ring, enhances reactivity in electrophilic and nucleophilic substitution reactions. The ketone functional group allows for further derivatization, making it versatile in constructing complex molecular frameworks. High purity and consistent quality ensure reliable performance in research and industrial applications. Its stability under standard conditions facilitates handling and storage, while its well-defined chemical properties support precise synthetic pathways.
1-(3-Chloro-2-methylphenyl)propan-1-one structure
118988-89-9 structure
Product Name:1-(3-Chloro-2-methylphenyl)propan-1-one
CAS No:118988-89-9
MF:C10H11ClO
MW:182.646742105484
CID:1094313
Update Time:2025-10-29

1-(3-Chloro-2-methylphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chloro-2-methylphenyl)propan-1-one
    • 2-Propanone, 1-(3-chloro-2-methylphenyl)-
    • Inchi: 1S/C10H11ClO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3
    • InChI Key: JNDYRSCZWBBGJU-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(Cl)=C1C)C(=O)C

Experimental Properties

  • Density: 1.113±0.06 g/cm3(Predicted)
  • Boiling Point: 258.8±25.0 °C(Predicted)

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Additional information on 1-(3-Chloro-2-methylphenyl)propan-1-one

Chemical Profile of 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS No. 118988-89-9)

1-(3-Chloro-2-methylphenyl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 118988-89-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of aromatic ketones, characterized by a phenyl ring substituted with chloro and methyl groups, coupled with an aliphatic ketone moiety. The structural features of this molecule make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The 3-Chloro-2-methylphenyl substituent on the benzene ring introduces electrophilic characteristics to the aromatic system, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry. This reactivity is exploited in multi-step synthetic pathways to construct more complex scaffolds. The presence of the propan-1-one group at the para position relative to the chloro substituent enhances the compound's utility as a building block for heterocyclic compounds, which are widely prevalent in pharmacologically active drugs.

In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting specific biological pathways. The structural motif present in 1-(3-Chloro-2-methylphenyl)propan-1-one has been explored in several drug discovery campaigns due to its potential to interact with biological targets such as enzymes and receptors. For instance, derivatives of this compound have been investigated for their inhibitory effects on kinases and other enzyme families implicated in cancer and inflammatory diseases. The chloro and methyl substituents play critical roles in modulating the electronic properties of the aromatic ring, thereby influencing binding affinity and selectivity.

One of the most compelling aspects of 1-(3-Chloro-2-methylphenyl)propan-1-one is its versatility as a synthetic precursor. Researchers have leveraged this compound to construct more intricate molecular architectures through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are cornerstone reactions in modern organic synthesis. These transformations have enabled the preparation of novel heterocycles, including benzothiazoles and indoles, which exhibit promising pharmacological profiles. The ability to functionalize both the aromatic ring and the aliphatic ketone moiety provides chemists with ample opportunities to tailor molecular properties for specific applications.

The pharmaceutical industry has shown particular interest in compounds that exhibit dual functionality, capable of interacting with multiple targets or modulating distinct biochemical pathways. 1-(3-Chloro-2-methylphenyl)propan-1-one fits well within this paradigm, as its structural features can be modified to yield derivatives with enhanced potency or selectivity. For example, recent studies have demonstrated that modifications at the ketone group can lead to compounds with improved solubility or metabolic stability, critical factors for drug development.

From a synthetic chemistry perspective, 1-(3-Chloro-2-methylphenyl)propan-1-one serves as a testament to the power of modular construction in drug discovery. Its accessibility through straightforward synthetic routes allows for rapid exploration of chemical space, enabling medicinal chemists to screen large libraries of derivatives efficiently. This approach has been instrumental in identifying lead compounds that undergo further optimization to achieve desired pharmacokinetic and pharmacodynamic properties.

The role of computational chemistry and artificial intelligence (AI) in accelerating drug discovery cannot be overstated. Advanced algorithms can predict the biological activity of molecules like 1-(3-Chloro-2-methylphenyl)propan-1-one based on their structural features, guiding experimental efforts toward high-value candidates. These computational tools have complemented traditional high-throughput screening methods, providing a more targeted and efficient means of identifying promising therapeutic agents.

In conclusion, 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS No. 118988-89-9) represents a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features enable its use as a building block for constructing complex biologically active molecules, particularly those targeting kinases and other enzyme families involved in disease pathways. The compound's reactivity and synthetic utility make it an indispensable tool for medicinal chemists engaged in drug discovery efforts aimed at developing novel therapeutic agents.

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